molecular formula C15H9N3O2 B7784760 [1]Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)-

[1]Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)-

Cat. No.: B7784760
M. Wt: 263.25 g/mol
InChI Key: RQELSLOYNQJHMN-UHFFFAOYSA-N
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Description

1Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)- is a heterocyclic compound that features a fused benzopyran and pyrazole ring system with a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzopyran and a hydrazine derivative, the reaction proceeds through intermediate steps involving condensation and cyclization to form the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
  • Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the benzopyran or pyrazole rings are replaced by other functional groups.
Common Reagents and Conditions::
  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 1Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the materials science field, the compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism by which 1Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds::

  • Benzopyran derivatives: Compounds with similar benzopyran structures but different substituents.
  • Pyrazole derivatives: Compounds with pyrazole rings but varying substituents on the ring.
  • Pyridinyl-substituted heterocycles: Compounds with pyridinyl groups attached to different heterocyclic cores.

Uniqueness: The uniqueness of 1Benzopyrano[4,3-c]pyrazol-4(2H)-one, 2-(2-pyridinyl)- lies in its fused ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-pyridin-2-ylchromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-15-11-9-18(13-7-3-4-8-16-13)17-14(11)10-5-1-2-6-12(10)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQELSLOYNQJHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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